molecular formula C14H20ClNO3S B239433 5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide

Cat. No. B239433
M. Wt: 317.8 g/mol
InChI Key: IISRCMGYVXORMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic applications. This sulfonamide derivative is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.

Mechanism of Action

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide selectively inhibits COX-2, an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins. Prostaglandins are signaling molecules that play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus suppresses the inflammatory response. Unlike traditional NSAIDs, which also inhibit COX-1, this compound does not interfere with the normal physiological functions of COX-1, such as maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been reported to have neuroprotective effects in animal models of Alzheimer's disease, possibly by reducing inflammation and oxidative stress in the brain. However, the long-term effects of this compound on the human body are still unclear, and further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide has several advantages as a research tool. It is a highly selective COX-2 inhibitor, which allows researchers to study the specific role of COX-2 in various biological processes. It is also readily available and has a relatively low cost compared to other COX-2 inhibitors. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may affect its efficacy in certain experiments. It also has some off-target effects, such as inhibiting the activity of other enzymes besides COX-2.

Future Directions

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide has opened up new avenues for research into the role of COX-2 in various biological processes. Future research could focus on developing more potent and selective COX-2 inhibitors with fewer off-target effects. In addition, researchers could investigate the potential therapeutic applications of COX-2 inhibitors in the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Finally, more studies are needed to fully understand the long-term effects of COX-2 inhibition on the human body.

Synthesis Methods

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide can be synthesized by a multi-step process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base, followed by the reaction of the resulting intermediate with sodium hydride and 2-(dimethylamino)ethyl chloride. The final product is obtained by reacting the intermediate with sodium hydroxide. This method has been optimized for high yield and purity, making this compound readily available for scientific research.

Scientific Research Applications

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide has been used extensively in scientific research to study the role of COX-2 in various biological processes. It has been shown to have potential therapeutic applications in the treatment of inflammation-related diseases such as arthritis, cancer, and Alzheimer's disease. This compound has also been used to investigate the molecular mechanisms underlying the anti-inflammatory effects of COX-2 inhibitors.

properties

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8 g/mol

IUPAC Name

5-chloro-N-cycloheptyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H20ClNO3S/c1-19-13-9-8-11(15)10-14(13)20(17,18)16-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3

InChI Key

IISRCMGYVXORMQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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